Dexamethasone 21-galactoside

Lipophilicity Colon-specific drug delivery Partition coefficient

Dexamethasone 21-galactoside (DEXGAL) is a synthetic glucocorticoid prodrug, a glycosylated derivative of dexamethasone with a β-D-galactopyranoside moiety at the 21-position. It is primarily investigated as a potential colon-specific drug delivery system designed to release the active anti-inflammatory agent, dexamethasone, through enzymatic cleavage by colonic bacterial glycosidases.

Molecular Formula C28H39FO10
Molecular Weight 554.6 g/mol
CAS No. 92901-23-0
Cat. No. B12430240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 21-galactoside
CAS92901-23-0
Molecular FormulaC28H39FO10
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C
InChIInChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21+,22+,23-,24-,25+,26+,27+,28+/m1/s1
InChIKeyCBHWNVHRXOVHJV-URWONLMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 21-Galactoside (CAS 92901-23-0): A Colon-Specific Prodrug Candidate for Inflammatory Bowel Disease Research


Dexamethasone 21-galactoside (DEXGAL) is a synthetic glucocorticoid prodrug, a glycosylated derivative of dexamethasone with a β-D-galactopyranoside moiety at the 21-position. It is primarily investigated as a potential colon-specific drug delivery system designed to release the active anti-inflammatory agent, dexamethasone, through enzymatic cleavage by colonic bacterial glycosidases [1]. This targeted release mechanism aims to localize therapy to the large intestine, potentially treating conditions like inflammatory bowel disease (IBD) while minimizing systemic absorption and the associated side effects common to conventional glucocorticoid therapy [1].

Why Dexamethasone or Simple Esters Cannot Substitute for Dexamethasone 21-Galactoside in Colon-Targeting Studies


Direct substitution with unmodified dexamethasone or commonly available ester prodrugs like dexamethasone 21-phosphate is not scientifically valid for colonic delivery research. Unmodified dexamethasone is almost exclusively absorbed in the small intestine, with less than 1% of an oral dose reaching the cecum [1], leading to high systemic exposure and side effects. Dexamethasone 21-phosphate is designed for high aqueous solubility for injection, not for resisting small intestinal hydrolysis. Conversely, dexamethasone 21-galactoside is a specific substrate for bacterial β-galactosidases. Its physicochemical and enzymatic profile is carefully tuned for a dual requirement: relative stability to mammalian glycosidases in the upper GI tract, coupled with rapid activation by the colonic microflora [2]. These critical site-specific delivery properties are not shared by simple salts or esters, making them unsuitable as comparators for colon-targeted prodrug research.

Quantitative Evidence Guide for Dexamethasone 21-Galactoside: Differentiated Performance Data


Comparative Lipophilicity: Lower Log P than its Glucoside Analog Suggests Enhanced Colon-Targeting Potential

Dexamethasone 21-galactoside (DEXGAL, 9) exhibits a lower octanol-buffer partition coefficient (Log P) than its direct analog, dexamethasone 21-glucoside (DEXGLU, 1), indicating higher hydrophilicity. This property is critical as reduced lipophilicity is associated with decreased passive absorption in the small intestine, favoring passage to the colon [1].

Lipophilicity Colon-specific drug delivery Partition coefficient

Resistance to Premature Small Intestinal Hydrolysis: DEXGAL is More Stable than PREDGAL but Less than DEXGLU

The rate of hydrolysis by distal small intestine (DSI) contents is a crucial predictor of prodrug survival to the colon. DEXGAL (9) was hydrolyzed by rat DSI contents at a rate intermediate within its class. It was cleaved significantly faster than its glucoside counterpart, DEXGLU (1), but significantly slower than the prednisolone 21-galactoside (PREDGAL, 10) [1]. This positions DEXGAL as less stable than DEXGLU but far more stable than other tested galactoside prodrugs in this critical intestinal segment.

Prodrug stability Distal small intestine Glycosidase hydrolysis

Cecal Hydrolysis Kinetics: DEXGAL Demonstrates High Affinity but Lower Maximal Rate than DEXGLU

To predict the efficiency of activation in the colon, the Michaelis-Menten kinetics of hydrolysis by pooled rat cecal contents were compared. Dexamethasone 21-galactoside (DEXGAL, 9) showed a higher apparent affinity (lower Km) for colonic bacterial galactosidases than dexamethasone 21-glucoside (DEXGLU, 1) displayed for glucosidases. However, its maximal rate of hydrolysis (Vmax) was considerably lower [1].

Enzyme kinetics Colonic microflora Prodrug activation

In Vivo Proof-of-Concept: Equivalent Anti-Inflammatory Efficacy at a Lower Molar Dose Compared to Free Dexamethasone via its Glucoside Analog

While direct in vivo data for DEXGAL is not available, its structural analog, dexamethasone 21-glucoside (DEXGLU), has demonstrated a critical therapeutic advantage in an animal model of IBD. Oral treatment with DEXGLU at half the molar dose of free dexamethasone (0.65 vs 1.3 µmol kg⁻¹) resulted in a statistically significant reduction in cecal ulcers that was not different from the full dose of the free drug [1]. This strongly supports the class-level hypothesis that colon-specific glycoside prodrugs can produce equivalent local efficacy with reduced systemic drug load.

In vivo efficacy Inflammatory bowel disease Dose reduction

Enhanced Aqueous Solubility Profile Compared to Parent Dexamethasone

As a supporting physicochemical advantage, the conjugation of the galactose sugar moiety at the 21-position is reported to enhance the aqueous solubility of the steroid. Unlike the parent compound dexamethasone, which is practically insoluble in water, the glycosidic form demonstrates improved solubility, which has implications for dissolution and potential bioavailability in the aqueous environment of the gastrointestinal tract .

Aqueous solubility Formulation Physicochemical property

Optimal Research and Preclinical Application Scenarios for Dexamethasone 21-Galactoside


In Vitro Models of Colon-Specific Drug Release

Dexamethasone 21-galactoside is specifically suited for validating colon-targeted delivery systems in vitro. Its differential hydrolysis rates by stomach, proximal small intestine (PSI), distal small intestine (DSI), and cecal contents—ranging from very slow in the upper GI tract to rapid in the cecum—makes it an ideal probe for testing the site-specificity of novel formulations or bacterial enzyme-responsive coatings [1]. Researchers can directly compare its stability profile against dexamethasone 21-glucoside to map the relationship between sugar moiety and activation kinetics [1].

Prodrug Activation Studies Using Colonic Bacterial Glycosidases

The compound serves as a high-affinity substrate for bacterial β-D-galactosidases, as evidenced by its low Km of 13.3 μM [1]. This makes it a valuable tool for isolating and studying the specific glycosidase enzymes from complex colonic microflora, quantifying their activity, and understanding the heterogeneity of prodrug activation mechanisms. Its kinetic behavior can be explicitly contrasted with β-D-glucoside substrates to probe enzyme selectivity [1].

Preclinical Rodent Models of Inflammatory Bowel Disease (IBD) for Therapeutic Index Investigation

Building on strong class-level in vivo evidence, DEXGAL is a strategic candidate for head-to-head efficacy studies against free dexamethasone and the glucoside prodrug in rodent IBD models. The key experiment is to determine whether a lower oral dose of DEXGAL can achieve an equivalent reduction in colitis severity scores or intestinal ulcer formation compared to a standard dose of systemic dexamethasone, thereby demonstrating an improved therapeutic index [2]. This scenario directly targets the development of safer glucocorticoid therapies.

Pharmacokinetic Profiling of Colon-Specific Absorption

The compound's low Log P (0.49) relative to the parent drug (1.72) predicts minimal passive absorption in the small intestine [1]. A prime research application is to conduct in vivo pharmacokinetic studies to quantify systemic dexamethasone concentrations following oral DEXGAL administration. The goal is to verify a reduced peak plasma concentration (Cmax) and a delayed time to maximum concentration (Tmax) compared to unmodified dexamethasone, confirming the site-specific release mechanism attributed to its glycosidic structure.

Quote Request

Request a Quote for Dexamethasone 21-galactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.